2-(Oxolan-3-yloxy)pyridine
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Overview
Description
2-(Oxolan-3-yloxy)pyridine is an organic compound with the molecular formula C9H11NO2. It is characterized by a pyridine ring substituted with an oxolan-3-yloxy group. This compound is known for its distinct physical and chemical properties, making it a subject of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Oxolan-3-yloxy)pyridine typically involves the reaction of pyridine derivatives with oxolan-3-ol under specific conditions. One common method includes the use of a base such as sodium hydride to deprotonate the oxolan-3-ol, followed by nucleophilic substitution on the pyridine ring .
Industrial Production Methods: Industrial production of this compound may involve large-scale reactions using automated reactors to ensure consistent quality and yield. The process often includes purification steps such as distillation or recrystallization to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions: 2-(Oxolan-3-yloxy)pyridine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form pyridine N-oxides using oxidizing agents like peracids.
Reduction: Reduction reactions can convert it into different reduced forms, depending on the reagents used.
Substitution: It can participate in nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions:
Oxidation: Peracids are commonly used for oxidation reactions.
Reduction: Hydrogenation using catalysts like palladium on carbon.
Substitution: Bases such as sodium hydride or potassium tert-butoxide are often used to facilitate nucleophilic substitution.
Major Products: The major products formed from these reactions include pyridine N-oxides, reduced pyridine derivatives, and various substituted pyridines .
Scientific Research Applications
2-(Oxolan-3-yloxy)pyridine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mechanism of Action
The mechanism of action of 2-(Oxolan-3-yloxy)pyridine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Pyridine: A basic aromatic compound with a nitrogen atom in the ring.
Dihydropyridine: A reduced form of pyridine with two additional hydrogen atoms.
Piperidine: A saturated six-membered ring containing one nitrogen atom.
Uniqueness: 2-(Oxolan-3-yloxy)pyridine is unique due to the presence of the oxolan-3-yloxy group, which imparts distinct chemical properties and reactivity compared to other pyridine derivatives. This makes it valuable in specific synthetic and research applications .
Properties
IUPAC Name |
2-(oxolan-3-yloxy)pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2/c1-2-5-10-9(3-1)12-8-4-6-11-7-8/h1-3,5,8H,4,6-7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MBVZUFGDKMXQJS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1OC2=CC=CC=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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